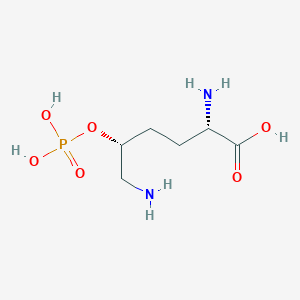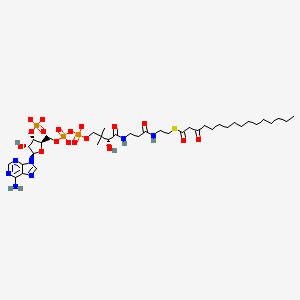
3-Oxohexadecanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxopalmitoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate OH groups of 3-oxopalmitoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an 11,12-saturated fatty acyl-CoA(4-) and a long-chain 3-oxo-fatty acyl-CoA(4-). It is a conjugate base of a 3-oxopalmitoyl-CoA.
Wissenschaftliche Forschungsanwendungen
1. Role in Peroxisomal Bifunctional Proteins
3-Oxohexadecanoyl-CoA has been synthesized for studying peroxisomal bifunctional proteins. These proteins play a role in various enzymatic activities such as D-bifunctional protein and L-bifunctional protein. The study of their behavior under high-performance liquid chromatography (HPLC) conditions contributes to understanding their functions in metabolic processes (Tsuchida et al., 2017).
2. Understanding Mitochondrial Fatty Acid Oxidation
Research involving 3-Oxohexadecanoyl-CoA has been crucial in understanding mitochondrial fatty acid oxidation. A study on a patient with muscle weakness highlighted the role of 3-Oxohexadecanoyl-CoA in the abnormal pattern of beta-oxidation intermediates, suggesting its significance in metabolic disorders (Jackson et al., 1992).
3. Biochemical Production of Chemical Compounds
3-Oxohexadecanoyl-CoA has implications in the biochemical production of compounds like 3-hydroxypropionic acid (3-HP), a valuable platform chemical. Studies in engineered Methylobacterium extorquens and Synechocystis sp. PCC 6803 showed the feasibility of converting 3-Oxohexadecanoyl-CoA into useful products, expanding the potential of biotechnological applications (Yang et al., 2017) (Wang et al., 2016).
4. Insight into Peroxisomal Beta-Oxidation
Studies on 3-Oxohexadecanoyl-CoA contribute to our understanding of peroxisomal beta-oxidation. The research on rat liver peroxisomes has indicated its role in the generation of acyl-CoA esters, shedding light on the metabolic pathways involved in fatty acid degradation (Bartlett et al., 1990).
5. Enzymatic Function in Bacterial Metabolism
3-Oxohexadecanoyl-CoA is significant in studying bacterial metabolism, specifically in the degradation of aromatic compounds. The analysis of enzymes like 3-oxoacyl-CoA thiolase in bacterial systems like Thauera aromatica has offered insights into the metabolic pathways of anaerobic aromatic metabolism (Laempe et al., 1999).
6. Implications in Bioengineering
3-Oxohexadecanoyl-CoA plays a role in bioengineering applications, particularly in the production of valuable chemicals like (S)-3-hydroxybutyrate from unrelated carbon sources. Engineering strains of organisms like Escherichia coli to utilize 3-Oxohexadecanoyl-CoA for the production of such compounds demonstrates its importance in industrial biotechnology (Yun et al., 2015).
Eigenschaften
Produktname |
3-Oxohexadecanoyl-CoA |
|---|---|
Molekularformel |
C37H60N7O18P3S-4 |
Molekulargewicht |
1015.9 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1 |
InChI-Schlüssel |
NQMPLXPCRJOSHL-BBECNAHFSA-J |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




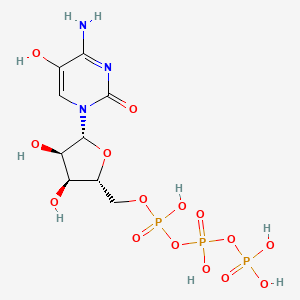
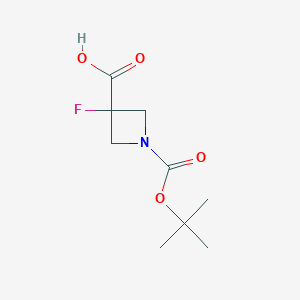
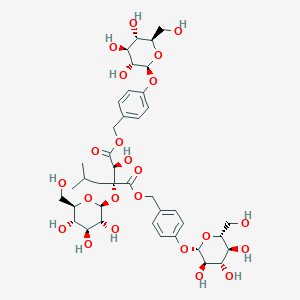
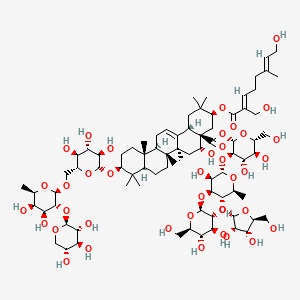
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)
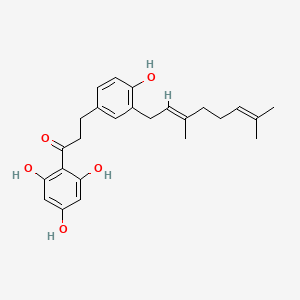


![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)
